Cas no 2377609-90-8 ((5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid)

(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid 化学的及び物理的性質
名前と識別子
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- (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid
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- インチ: 1S/C6H7BClNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2,11-12H,1H3,(H,9,10)
- InChIKey: MTCUGPLZXYGPNV-UHFFFAOYSA-N
- SMILES: B(C1=CC(Cl)=C(C)NC1=O)(O)O
じっけんとくせい
- 密度みつど: 1.44±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 7.75±0.20(Predicted)
(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA00804-250mg |
(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid |
2377609-90-8 | 96% | 250mg |
$293.00 | 2024-04-20 | |
Key Organics Ltd | BS-35190-0.25g |
(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid |
2377609-90-8 | >95% | 0.25g |
£453.00 | 2025-02-25 | |
A2B Chem LLC | BA00804-1g |
(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid |
2377609-90-8 | 96% | 1g |
$717.00 | 2024-04-20 |
(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acidに関する追加情報
5-Chloro-2-Hydroxy-6-Methylpyridin-3-Yl Boronic Acid: A Comprehensive Overview
The compound with CAS No. 2377609-90-8, commonly referred to as (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug development, material synthesis, and catalytic processes. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of this compound.
Structural Insights and Chemical Properties
The molecule (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid features a pyridine ring substituted with chlorine, hydroxyl, and methyl groups at specific positions. The boronic acid functional group (-B(OH)₂) attached to the pyridine ring plays a crucial role in its reactivity and versatility. This structure makes it an ideal candidate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis to form carbon-carbon bonds.
Recent studies have highlighted the importance of this compound in the synthesis of advanced materials. For instance, researchers have explored its role in the development of boron-containing polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in aerospace and electronics industries.
Synthesis and Optimization
The synthesis of (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid involves a multi-step process that typically starts with the preparation of the corresponding pyridine derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. For example, the use of palladium catalysts has been reported to significantly enhance the coupling efficiency in the formation of this compound.
Moreover, green chemistry principles have been integrated into the synthesis process to minimize environmental impact. Researchers have developed solvent-free conditions and recyclable catalysts to produce this compound sustainably.
Applications in Drug Development
The unique combination of functional groups in (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid makes it a valuable intermediate in drug discovery. Its ability to undergo various transformations allows chemists to design bioactive molecules with specific pharmacological properties. Recent studies have focused on its potential as a lead compound for anti-inflammatory and anticancer drugs.
In one notable study, researchers demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in cancer cell proliferation. These findings suggest that further exploration of its biological activity could lead to novel therapeutic agents.
Role in Materials Science
Beyond its applications in medicine, (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid has found utility in materials science. Its boronic acid group enables it to participate in click chemistry reactions, which are pivotal for constructing complex molecular architectures. Recent research has explored its use in creating self-healing polymers and stimuli-responsive materials.
Additionally, this compound has been employed as a building block for metal-free organic frameworks (MOFs), which are highly porous materials with applications in gas storage and catalysis. The incorporation of this boronic acid derivative into MOFs has been shown to enhance their stability under harsh conditions.
Future Prospects and Research Directions
The continued exploration of (5-Chloro
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